1,3-Dimethyl-1-propylurea
Description
Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1,3-dimethyl-1-propylurea |
InChI |
InChI=1S/C6H14N2O/c1-4-5-8(3)6(9)7-2/h4-5H2,1-3H3,(H,7,9) |
InChI Key |
RNHVJBJVOGMYMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1,3-Dimethyl-1-propylurea, based on similarity scores and functional group variations derived from :
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| 1-[3-(Dimethylamino)propyl]-3-ethylurea | 66639-75-6 | 0.89 | Ethyl group at position 3; dimethylamino propyl chain |
| 1-Ethyltetrahydropyrimidin-2(1H)-one | 1243250-03-4 | 0.96 | Cyclic urea (tetrahydropyrimidinone); ethyl substituent |
| 1,5-Dimethyltetrahydropyrimidin-2(1H)-one | 670227-88-0 | 0.93 | Cyclic urea; dual methyl groups at positions 1 and 5 |
| 1-(3-Hydroxypropyl)tetrahydropyrimidin-2(1H)-one | 1852-17-1 | 0.87 | Hydroxypropyl side chain; cyclic urea backbone |
Key Findings:
Functional Group Variations: 1-Ethyltetrahydropyrimidin-2(1H)-one (similarity score 0.96) exhibits a cyclic urea structure, enhancing its stability compared to linear urea derivatives like this compound. Cyclic ureas often demonstrate improved pharmacokinetic properties in drug candidates .
However, precautionary measures (e.g., avoiding inhalation or skin contact) are recommended due to incomplete toxicological studies .
Regulatory Status: No specific regulations are cited for this compound. In contrast, analogs like 3-[3-(Dimethylamino)propyl]-1-phenylurea comply with GHS/CLP standards (Regulation EC 2020/8785), emphasizing standardized labeling and hazard communication .
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